molecular formula C12H8BrNO4S B1274492 1-[(4-Bromobenzene)sulfonyl]-4-nitrobenzene CAS No. 75124-91-3

1-[(4-Bromobenzene)sulfonyl]-4-nitrobenzene

Cat. No.: B1274492
CAS No.: 75124-91-3
M. Wt: 342.17 g/mol
InChI Key: OJHAXWUKVPWYPP-UHFFFAOYSA-N
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Description

1-[(4-Bromobenzene)sulfonyl]-4-nitrobenzene is an organic compound with the molecular formula C12H8BrNO4S It is characterized by the presence of a bromophenyl group, a sulfonyl group, and a nitrobenzene group

Preparation Methods

The synthesis of 1-[(4-Bromobenzene)sulfonyl]-4-nitrobenzene typically involves multi-step organic reactions. One common synthetic route includes:

Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and purity.

Chemical Reactions Analysis

1-[(4-Bromobenzene)sulfonyl]-4-nitrobenzene undergoes several types of chemical reactions:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a metal catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the sulfonyl group, under strong oxidizing conditions.

Common reagents used in these reactions include sodium borohydride for reductions and bromine or chlorine for substitutions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-[(4-Bromobenzene)sulfonyl]-4-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological molecules.

    Medicine: Research is ongoing into its potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[(4-Bromobenzene)sulfonyl]-4-nitrobenzene involves its interaction with molecular targets through covalent bonding. The sulfonyl group can form strong bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The nitro group can also participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

1-[(4-Bromobenzene)sulfonyl]-4-nitrobenzene can be compared with similar compounds such as:

  • 1-(4-Fluorophenyl)sulfonyl-4-nitrobenzene
  • 1-(4-Chlorophenyl)sulfonyl-4-nitrobenzene
  • 1-(4-Methylphenyl)sulfonyl-4-nitrobenzene

These compounds share similar structural features but differ in their substituents, which can significantly affect their chemical reactivity and biological activity. The presence of different halogens or alkyl groups can influence the compound’s solubility, stability, and interaction with biological targets .

Properties

IUPAC Name

1-(4-bromophenyl)sulfonyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrNO4S/c13-9-1-5-11(6-2-9)19(17,18)12-7-3-10(4-8-12)14(15)16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJHAXWUKVPWYPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

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